molecular formula C21H32N2O B14266719 N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylpropanamide CAS No. 153781-53-4

N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylpropanamide

Cat. No.: B14266719
CAS No.: 153781-53-4
M. Wt: 328.5 g/mol
InChI Key: OHWDJNXKJYQEIJ-UHFFFAOYSA-N
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Description

N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylpropanamide is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylpropanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the attachment of the propanamide moiety. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Propanamide Moiety: This can be done through amide bond formation reactions using reagents like carbodiimides or coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylpropanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylacetamide
  • N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylbutanamide

Uniqueness

N-(3-Methyl-1-(4-methyl-3-pentenyl)-4-piperidinyl)-N-phenylpropanamide is unique due to its specific structural features, such as the combination of the piperidine ring, phenyl group, and propanamide moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

153781-53-4

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

IUPAC Name

N-[3-methyl-1-(4-methylpent-3-enyl)piperidin-4-yl]-N-phenylpropanamide

InChI

InChI=1S/C21H32N2O/c1-5-21(24)23(19-11-7-6-8-12-19)20-13-15-22(16-18(20)4)14-9-10-17(2)3/h6-8,10-12,18,20H,5,9,13-16H2,1-4H3

InChI Key

OHWDJNXKJYQEIJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1C)CCC=C(C)C)C2=CC=CC=C2

Origin of Product

United States

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